molecular formula C16H14BrClN2O4 B11549207 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549207
M. Wt: 413.6 g/mol
InChI Key: ICIVYFHTRZWYCJ-UFWORHAWSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, phenoxy, chloro, and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromo-2-methoxyphenol and 5-chloro-2-hydroxybenzaldehyde. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Preparation of 4-bromo-2-methoxyphenol

    • React 4-bromo-2-methoxyphenol with acetyl chloride in the presence of a base like pyridine to form the acetylated intermediate.
  • Step 2: Preparation of 5-chloro-2-hydroxybenzaldehyde

    • Synthesize 5-chloro-2-hydroxybenzaldehyde by reacting 5-chloro-2-hydroxybenzoic acid with a reducing agent like sodium borohydride.
  • Step 3: Formation of the final compound

    • Condense the acetylated intermediate with 5-chloro-2-hydroxybenzaldehyde in the presence of a hydrazine derivative to form 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14BrClN2O4

Molecular Weight

413.6 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O4/c1-23-15-7-11(17)2-5-14(15)24-9-16(22)20-19-8-10-6-12(18)3-4-13(10)21/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

ICIVYFHTRZWYCJ-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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